[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl](furan-2-ylmethyl)methylamine

Quality Control Procurement Specification Purity

This unique tertiary amine integrates a benzotriazole leaving group with a chiral 2-methylpropyl backbone and a furan-2-ylmethyl π-system. Unlike simple bis-alkyl analogs, it enables clean Grignard/organolithium displacements (60-85% yield) and places molecules directly into CNS drug-like space (LogP 3.31, TPSA 47 Ų). Its 98% purity surpasses the 90-95% typical of catalog analogs, while the underrepresented scaffold boosts hit-finding diversity. Procure now to secure sterically and electronically differentiated building blocks for lead optimisation.

Molecular Formula C16H20N4O
Molecular Weight 284.363
CAS No. 300395-72-6
Cat. No. B2788808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl](furan-2-ylmethyl)methylamine
CAS300395-72-6
Molecular FormulaC16H20N4O
Molecular Weight284.363
Structural Identifiers
SMILESCC(C)C(N1C2=CC=CC=C2N=N1)N(C)CC3=CC=CO3
InChIInChI=1S/C16H20N4O/c1-12(2)16(19(3)11-13-7-6-10-21-13)20-15-9-5-4-8-14(15)17-18-20/h4-10,12,16H,11H2,1-3H3
InChIKeyNFZDAVJPMBQPRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzotriazol-1-yl)-N-(furan-2-ylmethyl)-N,2-dimethylpropan-1-amine (CAS 300395-72-6): Structural Identity and Procurement Baseline


The target compound is a tertiary amine that integrates a 1H-1,2,3-benzotriazole heterocycle, a furan-2-ylmethyl substituent, and a chiral 2-methylpropyl backbone . With a molecular formula of C16H20N4O and a molecular weight of 284.36 g·mol⁻¹, it belongs to the class of N-(α-aminoalkyl)benzotriazoles—a family widely employed as synthetic auxiliaries and pharmacophoric scaffolds [1][2]. The benzotriazole moiety serves as a neutral leaving group for further functionalisation, while the furan ring contributes to π-stacking interactions and hydrogen-bond acceptor capacity, making this compound a versatile intermediate in medicinal chemistry and organic synthesis.

Why Generic Substitution of Benzotriazole-Furan Amines Carries Procurement Risk: The Case of CAS 300395-72-6


Although numerous benzotriazole-amine derivatives exist, the target compound differs from its closest commercially available analogs in three critical aspects: (i) it carries a chiral 2-methylpropyl side chain rather than a simple methylene linker, which alters both steric bulk and metabolic stability ; (ii) the N-furan-2-ylmethyl group introduces a heteroaromatic π-system that is absent in bis-alkyl or benzothiazole variants, affecting both electronic character and intermolecular binding ; (iii) the tertiary amine architecture, combined with the benzotriazole leaving group, enables reactivity modes (e.g., Mannich-type additions, Grignard displacements) that are not accessible to primary-amine or bis-benzotriazolyl analogs [1]. Substituting with a generic in-class compound risks loss of the specific steric, electronic, and reactivity profile required for targeted lead optimisation or synthetic methodology development.

Quantitative Differentiation Evidence for 1-(Benzotriazol-1-yl)-N-(furan-2-ylmethyl)-N,2-dimethylpropan-1-amine (CAS 300395-72-6)


Purity Benchmarking: 98% Assay vs. Standard-Grade Benzotriazole-Amine Analogs

The target compound is supplied at 98% purity as determined by the manufacturer's QC protocols . In contrast, the closest listed analog, N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline (CAS 128860-68-4), is commercially available at lower typical purity grades (~95%) from multiple vendors . The higher certified purity reduces the burden of pre-use purification and minimises the risk of side reactions in sensitive catalytic or medicinal chemistry workflows.

Quality Control Procurement Specification Purity

Lipophilicity and CNS-Penetration Potential: LogP 3.31 Places the Compound in a Favourable Window vs. Heavier Analogs

The computed partition coefficient (LogP) for the target compound is 3.31, with a topological polar surface area (TPSA) of 47.09 Ų . By comparison, the bis-benzotriazolyl analog bis[1-(benzotriazol-1-yl)-2-methylpropyl]amine (CAS 300679-87-2, MW 363.46) has a significantly higher molecular weight and is predicted to have a higher LogP (est. >4) and larger TPSA [1]. The target compound's LogP below 3.5 and TPSA below 60 Ų fall within empirically validated thresholds for passive blood–brain barrier penetration (LogP 2–4, TPSA < 60–70 Ų), whereas the heavier analog exceeds these guidelines [2].

Physicochemical Profiling LogP CNS Drug Design

Synthetic Versatility: Benzotriazole Leaving-Group Capacity Enables Amine Functionalisation Not Achievable with Simpler Primary Amine Analogs

The N-(α-aminoalkyl)benzotriazole motif—as present in the target compound—has been demonstrated by Katritzky and co-workers to undergo selective displacement with Grignard reagents, enol ethers, and electron-rich heterocycles under mild Lewis-acid conditions, generating diverse secondary and tertiary amines in yields of 60–85% [1][2]. In contrast, analogs lacking the benzotriazole moiety, such as 3-(1H-1,2,3-benzotriazol-1-yl)propan-1-amine (CAS 73866-19-0), behave as simple primary amines and do not support the same breadth of nucleophilic displacement chemistry [3]. This establishes the target compound as a preferred building block for diversity-oriented synthesis.

Synthetic Chemistry Mannich Reaction Benzotriazole Auxiliary

Rotatable Bond Count and Molecular Flexibility: 5 Rotatable Bonds Provide Greater Conformational Adaptability Than Rigidified Analogs

The target compound possesses 5 rotatable bonds, as confirmed by the supplier's computed properties . This is notably higher than the bis-benzotriazolyl analog (CAS 300679-87-2) which, despite its larger size, is estimated to have only 4–5 rotatable bonds but with higher steric hindrance, and N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-methylpropyl]-1,3-benzothiazol-2-amine (CAS 303756-66-3) which has ~4 rotatable bonds [1]. Greater conformational flexibility is associated with enhanced solubility and the ability to adopt bioactive conformations, although it must be balanced against entropic penalties upon binding.

Conformational Analysis Drug-Likeness Molecular Flexibility

Furan Substituent Electronic Effect: Enhanced π–π Stacking Potential vs. Phenyl or Benzothiazole Analogs

The furan-2-ylmethyl group attached to the tertiary amine nitrogen provides distinct electronic character compared to the phenyl-substituted analog N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(furan-2-ylmethyl)aniline (CAS 128860-68-4) and the benzothiazole analog (CAS 303756-66-3). Furan is an electron-rich, 6π-aromatic heterocycle with a dipole moment of ~0.7 D, whereas benzothiazole is electron-deficient. This difference alters the compound's hydrogen-bond acceptor profile and π-stacking geometry with aromatic protein residues [1]. The target compound's furan oxygen can serve as an additional H-bond acceptor (total HBA = 5), contributing to its low TPSA of 47.09 Ų while maintaining favorable solubility characteristics.

Electronic Effects π–π Stacking Heterocyclic Chemistry

High-Value Application Scenarios for CAS 300395-72-6 Guided by Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimisation Requiring CNS-Penetrant Amine Scaffolds

The compound's LogP of 3.31 and TPSA of 47.09 Ų place it within the empirically defined CNS drug-like space (LogP 2–4, TPSA < 60–70 Ų) [1]. This profile makes it a suitable candidate for CNS-targeted library synthesis, particularly in programmes where heavier bis-benzotriazolyl or benzothiazoyl analogs would exceed logP thresholds and risk poor brain exposure.

Diversity-Oriented Synthesis via Benzotriazole-Mediated Amine Functionalisation

The N-(α-aminoalkyl)benzotriazole motif enables clean displacement with Grignard and organolithium reagents under mild conditions, affording secondary and tertiary amines in 60–85% yield . This route is preferred over reductive amination when functional group tolerance is critical.

Procurement for High-Throughput Screening Libraries Requiring High Purity and Structural Novelty

Supplied at 98% purity , the compound exceeds the typical 90–95% purity of many catalog benzotriazole analogs. Its unique combination of a chiral 2-methylpropyl chain and furan-2-ylmethyl substituent provides structural novelty that is underrepresented in commercial screening decks, increasing the probability of identifying novel hits.

Quote Request

Request a Quote for [1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl](furan-2-ylmethyl)methylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.